molecular formula C12H9N3O5 B14523454 Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate CAS No. 62367-17-3

Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate

Cat. No.: B14523454
CAS No.: 62367-17-3
M. Wt: 275.22 g/mol
InChI Key: RLZWFJSTOLKYBX-UHFFFAOYSA-N
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Description

Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate is a complex organic compound that features both imidazole and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate typically involves the reaction of 2-(1H-imidazole-2-carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. Another method involves the use of 2-lithio-1-methyl-1H-imidazole, which reacts with carbonyl compounds to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce substituents on the imidazole ring.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazole-2-carbonyl chloride
  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride
  • 1-Methyl-1H-imidazole-2-yl methanol derivatives

Uniqueness

Methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate is unique due to the presence of both the imidazole and nitrobenzoate groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a versatile compound in various fields .

Properties

CAS No.

62367-17-3

Molecular Formula

C12H9N3O5

Molecular Weight

275.22 g/mol

IUPAC Name

methyl 2-(1H-imidazole-2-carbonyl)-5-nitrobenzoate

InChI

InChI=1S/C12H9N3O5/c1-20-12(17)9-6-7(15(18)19)2-3-8(9)10(16)11-13-4-5-14-11/h2-6H,1H3,(H,13,14)

InChI Key

RLZWFJSTOLKYBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C2=NC=CN2

Origin of Product

United States

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